molecular formula C15H13Br2Cl2O3PS B15352503 O,O-Bis(4-bromo-2-chlorophenyl) S-Propyl Phosphorothioate

O,O-Bis(4-bromo-2-chlorophenyl) S-Propyl Phosphorothioate

Cat. No.: B15352503
M. Wt: 535.0 g/mol
InChI Key: HAWYUHKXXDWTTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. It is a pale yellow to amber liquid with a garlic-like odor. This compound is known for its effectiveness in controlling a variety of insect pests in agriculture.

Preparation Methods

Synthetic Routes and Reaction Conditions: Profenofos can be synthesized through the reaction of 4-bromo-2-chlorophenol with propyl phosphorothioic acid in the presence of a suitable catalyst. The reaction typically involves heating the reactants under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, Profenofos is produced on a large scale using continuous flow reactors. The process involves the continuous addition of reactants and the removal of the product to maintain optimal reaction conditions. The final product is purified through distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: Profenofos undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Profenofos can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

  • Substitution: Substitution reactions involve the replacement of the bromine or chlorine atoms with other functional groups.

Major Products Formed:

  • Oxidation: The oxidation of Profenofos can lead to the formation of various oxidized derivatives.

  • Reduction: Reduction reactions can produce reduced forms of the compound.

  • Substitution: Substitution reactions can result in the formation of different substituted phenyl derivatives.

Scientific Research Applications

Profenofos has a wide range of applications in scientific research, including:

  • Chemistry: Used as a reagent in organic synthesis and as a model compound for studying organophosphate chemistry.

  • Biology: Employed in studies related to insecticide resistance and the mode of action of organophosphate compounds.

  • Medicine: Investigated for its potential use in developing new insecticides and pesticides with reduced toxicity to humans and animals.

  • Industry: Utilized in the agricultural sector for pest control in crops such as cotton, rice, and vegetables.

Mechanism of Action

Profenofos exerts its effects by inhibiting the enzyme acetylcholinesterase, which is essential for the proper functioning of the nervous system in insects. By inhibiting this enzyme, Profenofos disrupts the transmission of nerve impulses, leading to paralysis and death of the insect.

Molecular Targets and Pathways Involved:

  • Acetylcholinesterase: The primary target of Profenofos is acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.

  • Nervous System: The disruption of acetylcholinesterase activity affects the nervous system, leading to the accumulation of acetylcholine and subsequent paralysis.

Comparison with Similar Compounds

  • Malathion

  • Parathion

  • Diazinon

  • Chlorpyrifos

  • Phosmet

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Properties

Molecular Formula

C15H13Br2Cl2O3PS

Molecular Weight

535.0 g/mol

IUPAC Name

4-bromo-1-[(4-bromo-2-chlorophenoxy)-propylsulfanylphosphoryl]oxy-2-chlorobenzene

InChI

InChI=1S/C15H13Br2Cl2O3PS/c1-2-7-24-23(20,21-14-5-3-10(16)8-12(14)18)22-15-6-4-11(17)9-13(15)19/h3-6,8-9H,2,7H2,1H3

InChI Key

HAWYUHKXXDWTTG-UHFFFAOYSA-N

Canonical SMILES

CCCSP(=O)(OC1=C(C=C(C=C1)Br)Cl)OC2=C(C=C(C=C2)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.